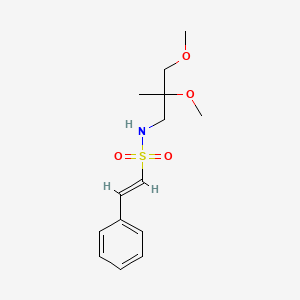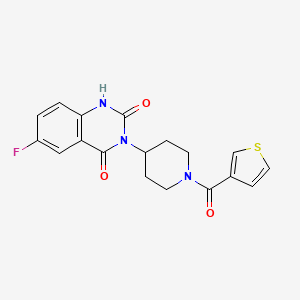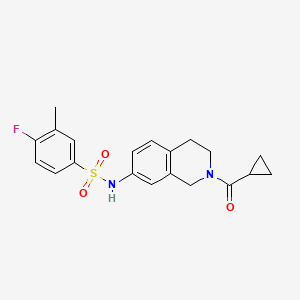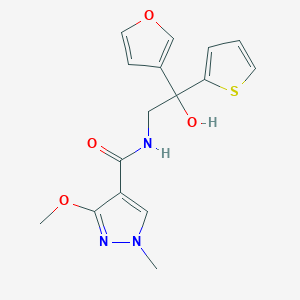![molecular formula C21H23NO4S B2978195 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1705101-81-0](/img/structure/B2978195.png)
1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Degradation Mechanisms in Lignin Substructure Model Compounds
Research conducted by Kawai, Umezawa, and Higuchi (1988) on phenolic beta-1 lignin substructure model compounds revealed that certain compounds undergo degradation through specific reactions such as C alpha-C beta cleavage and alkyl-aryl cleavage. This study provides insights into the degradation mechanisms that could be relevant for the chemical compound (Kawai, Umezawa, & Higuchi, 1988).
Synthesis of Benzoxazine Derivatives
Kobayashi, Okamura, and Konishi (2009) demonstrated the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives via acid-catalyzed cyclization. This synthesis method might be applicable or adaptable for the compound , suggesting potential pathways for creating new derivatives with varying properties (Kobayashi, Okamura, & Konishi, 2009).
Anti-Inflammatory Activity of Triazole-Thiol Derivatives
Research by Labanauskas et al. (2004) on the synthesis of triazole-thiol derivatives showed anti-inflammatory activity. These compounds were synthesized using methoxyphenyl compounds, which are structurally related to the compound . This suggests potential anti-inflammatory applications for similar compounds (Labanauskas et al., 2004).
Electrochemical Synthesis of Benzoxazine Derivatives
Largeron and Fleury (1998) explored an electrochemical synthesis method to create novel benzoxazine derivatives with anti-stress oxidative properties. This method, starting from a methoxyphenyl methanone, could potentially be adapted for the synthesis of derivatives from the compound (Largeron & Fleury, 1998).
Synthesis of Benzothiazepines
Pant et al. (1998) synthesized benzothiazepines, a class of compounds that might share some structural similarities with the compound . This research could provide a framework for exploring the synthesis of related compounds with potentially useful properties (Pant, Singhal, Upreti, & Pant, 1998).
properties
IUPAC Name |
1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-5-3-2-4-15(17)13-21(23)22-9-8-20(27-11-10-22)16-6-7-18-19(12-16)26-14-25-18/h2-7,12,20H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLYIGSVFZMAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)


![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)




![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)